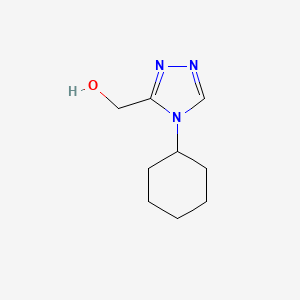

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

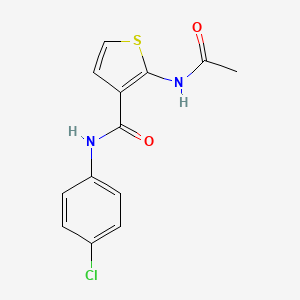

“(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the molecular formula C9H15N3O . It is used in various fields of research .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 181.24 . Other physical and chemical properties like melting point, boiling point, and density were not available in the search results .Aplicaciones Científicas De Investigación

Catalysis

A key application of triazolyl methanol derivatives is in catalysis. For instance, tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol has been utilized as a highly effective ligand for Cu(I)-catalyzed Huisgen 1,3-dipolar cycloadditions. This compound, when complexed with CuCl, exhibits outstanding catalytic performance in water or under neat conditions, requiring low catalyst loadings and demonstrating compatibility with free amino groups (Ozcubukcu et al., 2009).

Chiral Separation in Pharmaceuticals

Triazole compounds have been explored in the context of chiral pharmaceuticals. For example, a novel triazole-based antitubercular compound, MSDRT 12, which includes a triazole ring similar to (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol, was studied. Its stereoisomers exhibited different levels of antitubercular activity, indicating the importance of stereochemistry in the efficacy of such compounds (Shekar et al., 2014).

Synthesis of Novel Compounds

Triazolyl methanols are also instrumental in the synthesis of new chemical entities. For example, a study reported the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, representing a new class of cyclic dipeptidyl ureas, using a similar triazole structure (Sañudo et al., 2006).

Ligand Synthesis for Catalysis

Another significant application is in the synthesis of ligands for catalysis. Tris(1,2,3-triazol-4-yl)methanols, a category that includes similar compounds, have become a valuable subclass of C3-symmetric tripodal ligands for transition metal-mediated reactions. Their modular construction allows for diverse applications in synthesis and catalysis (Etayo et al., 2016).

Corrosion Inhibition

Triazole derivatives, including compounds similar to this compound, have been explored as corrosion inhibitors. They demonstrate the ability to adsorb on surfaces and protect materials like mild steel in acidic environments (Ma et al., 2017).

Propiedades

IUPAC Name |

(4-cyclohexyl-1,2,4-triazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c13-6-9-11-10-7-12(9)8-4-2-1-3-5-8/h7-8,13H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCFJNPSGZAISI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NN=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2778444.png)

![tert-butyl 4-[[(2S)-1-[(4-methoxyphenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2778445.png)

![(E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 4-chlorobenzoate](/img/structure/B2778447.png)

![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde](/img/structure/B2778449.png)

![N-(3-acetylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2778453.png)

![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-phenethyl-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2778459.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2778462.png)